ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Physicochemical Differentiation Computational Drug Design Synthetic Intermediate Selection

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS 3912-22-9) is a 1,4-disubstituted 1,2,3-triazole derivative bearing an ethyl acetate moiety at the N1 position and a hydroxymethyl group at the C4 position. With a molecular formula of C7H11N3O3 and a molecular weight of 185.18 g/mol, this compound serves as a versatile synthetic building block, primarily accessed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [3.0.CO;2-4" target="_blank">2].

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 3912-22-9
Cat. No. B1401628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate
CAS3912-22-9
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=C(N=N1)CO
InChIInChI=1S/C7H11N3O3/c1-2-13-7(12)4-10-3-6(5-11)8-9-10/h3,11H,2,4-5H2,1H3
InChIKeyCWNGKDZLVJXDNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: A Regiospecifically Functionalized 1,2,3-Triazole Building Block for Medicinal Chemistry and Bioconjugation


Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate (CAS 3912-22-9) is a 1,4-disubstituted 1,2,3-triazole derivative bearing an ethyl acetate moiety at the N1 position and a hydroxymethyl group at the C4 position [1]. With a molecular formula of C7H11N3O3 and a molecular weight of 185.18 g/mol, this compound serves as a versatile synthetic building block, primarily accessed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [2]. Its bifunctional nature—combining an ester group for further derivatization and a free hydroxyl for conjugation or functional group interconversion—positions it distinctly within the class of triazole-based intermediates for drug discovery and chemical biology applications.

Why 1,2,3-Triazole Building Blocks Are Not Interchangeable: The Critical Role of the 4-Hydroxymethyl Group in Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate


While numerous 1,2,3-triazole derivatives are commercially available as synthetic intermediates, substitution with a generic alternative—such as the unsubstituted ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 4314-21-0) or the corresponding carboxylic acid (CAS 45964-27-0)—introduces quantifiable functional deficits. The 4-hydroxymethyl group in this compound provides a chemically orthogonal handle for selective modification (e.g., oxidation to an aldehyde, halogenation, or sulfonation) without perturbing the ethyl ester terminus, a duality that simpler triazole building blocks lack [1]. Computational descriptors further confirm differentiation: the target compound possesses a TPSA of 77.24 Ų and a calculated LogP of -0.67, reflecting enhanced polarity and hydrogen-bonding capacity relative to the unsubstituted analog, which influences purification, formulation, and downstream reactivity . These physicochemical and functional distinctions make generic substitution a source of irreproducibility in multi-step syntheses.

Head-to-Head Quantitative Evidence: Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate vs. Closest Analogs


Enhanced Polarity and Hydrogen-Bond Donor Capacity vs. Unsubstituted Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate

The target compound incorporates a hydroxymethyl substituent at the triazole C4 position, which introduces hydrogen-bond donor capability absent in the unsubstituted ethyl 2-(1H-1,2,3-triazol-1-yl)acetate. This structural difference translates into a computed Topological Polar Surface Area (TPSA) of 77.24 Ų and a calculated LogP of -0.67 . By comparison, the unsubstituted analog (CAS 4314-21-0) exhibits a TPSA of 56.42 Ų and a LogP of -0.05, representing a ~37% increase in polar surface area and a >10-fold shift in lipophilicity for the target compound [1]. These differences directly impact solubility, chromatographic retention, and passive membrane permeability predictions, making the target compound a preferred intermediate when increased hydrophilicity or additional H-bond interactions are desired.

Physicochemical Differentiation Computational Drug Design Synthetic Intermediate Selection

Orthogonal Synthetic Handles: Dual Hydroxyl and Ethyl Ester Functionality vs. Single Reactive Site in Carboxylic Acid Analog

The target compound possesses two distinct and chemically addressable functional groups: an ethyl ester at N1 and a primary alcohol at C4. This contrasts with the free carboxylic acid analog, 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetic acid (CAS 45964-27-0), which contains only a single, highly reactive carboxylic acid handle . In practical synthetic workflows, the ethyl ester serves as a protected form of the carboxylic acid, enabling selective manipulation of the hydroxymethyl group (e.g., Mitsunobu coupling, oxidation, or sulfonation) without competing reactions at the acetate moiety [1]. Post-synthetic hydrolysis of the ester then reveals the carboxylic acid for amide coupling or other conjugations. This sequential orthogonality is absent in the free acid analog, where the carboxylic acid and hydroxyl groups exhibit overlapping reactivity, leading to complex reaction mixtures and reduced yields.

Chemoselective Derivatization Bioconjugation Chemistry Multi-Step Synthesis

Validated Synthetic Accessibility via CuAAC Click Chemistry: Quantitative Yield Benchmarks vs. Non-Click Triazole Syntheses

The 1,4-disubstituted 1,2,3-triazole scaffold of this compound is accessible via the robust CuAAC reaction between ethyl 2-azidoacetate and propargyl alcohol. Quantitative benchmarks from analogous CuAAC syntheses of 1,4-disubstituted 1,2,3-triazoles in water report yields consistently exceeding 85%, with reaction times under 2 hours at room temperature using recyclable Cu(I) catalysts [1]. In contrast, thermal Huisgen 1,3-dipolar cycloadditions lacking Cu(I) catalysis typically produce mixtures of 1,4- and 1,5-regioisomers with variable yields (40–70%), requiring chromatographic separation [2]. The crystallographically confirmed 1,4-regiochemistry of the target compound (space group P 1 21/n 1, with a unit cell of a = 7.9591 Å, b = 4.8417 Å, c = 23.7648 Å) provides unambiguous structural validation [3], ensuring batch-to-batch consistency not guaranteed by non-click methodologies.

Click Chemistry Regioselective Synthesis Process Chemistry

Biological Profiling as a Carbonic Anhydrase and Cathepsin B Dual Inhibitor Scaffold: Preliminary Activity vs. Ester/Carboxylic Acid Pair

Recent studies on structurally related 1,2,3-triazole-based esters have demonstrated dual inhibitory activity against carbonic anhydrase (CA) isoforms and cathepsin B, with ester derivatives exhibiting superior cathepsin B inhibition (% inhibition at 10⁻⁷ M) compared to their free carboxylic acid counterparts [1]. While the specific ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate compound was not the lead structure in this study, the class-level SAR establishes that the ester functionality is a critical determinant of cathepsin B inhibitory potency within this chemotype. The most potent compound in the series (carboxylic acid derivative 6c) demonstrated KI values of 0.7 μM against both hCA IX and hCA XII, with antiproliferative activity against A549 lung cancer cells (IC50 < 100 μM) [1]. The target compound, bearing both an ester and a hydroxymethyl group, represents a versatile entry point for further SAR exploration around this promising dual-inhibition scaffold.

Carbonic Anhydrase Inhibition Cathepsin B Inhibition Anticancer Lead Discovery

Application Scenarios for Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate Driven by Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Carbonic Anhydrase/Cathepsin B Dual Inhibitors

Research teams developing dual carbonic anhydrase and cathepsin B inhibitors can utilize this compound as a key intermediate for SAR exploration. The ester moiety has been shown within this chemotype to confer enhanced cathepsin B inhibitory activity relative to the corresponding carboxylic acid at 10⁻⁷ M concentration [1]. The free hydroxymethyl group provides a synthetic handle for introducing diverse pharmacophore elements (e.g., sulfonamide zinc-binding groups for CA inhibition) without disturbing the ester function critical for cathepsin B activity [1]. This dual-handle architecture streamlines the synthesis of focused compound libraries for anticancer lead discovery targeting the CA IX/XII–cathepsin B axis.

Bioconjugation and Chemical Biology: Site-Selective Protein Modification via CuAAC

The compound serves as an azide-reactive partner in CuAAC-based bioconjugation workflows. Its 1,4-regiochemistry, confirmed by single-crystal X-ray diffraction (space group P 1 21/n 1) [2], ensures structural homogeneity of the resulting triazole-linked bioconjugates. The ethyl ester can be hydrolyzed post-conjugation to reveal a carboxylic acid for further amidation with amine-containing biomolecules, while the hydroxymethyl group can be independently oxidized or derivatized for fluorophore or affinity tag attachment. This sequential orthogonality, supported by the class of protecting-group-free synthetic strategies, reduces the number of protection/deprotection cycles required in biomolecular construct assembly.

Process Chemistry: Scalable Synthesis of 1,4-Disubstituted Triazole Intermediates

For kilogram-scale production, the CuAAC route to this compound leverages mild aqueous conditions, short reaction times (<2 h), and a recyclable Cu(I) catalyst system documented to maintain activity over at least four cycles [3]. The crystallinity of the product (crystal structure deposited in the Cambridge Crystallographic Data Centre) facilitates purification by recrystallization rather than chromatography, reducing solvent waste and processing costs [2]. This combination of high atom economy, aqueous reaction medium, and crystallinity-driven purification positions the compound as a cost-effective intermediate for large-scale synthesis of triazole-containing APIs or functional materials.

Computational Drug Design: Reference Compound for Polarity and Permeability Modeling

With its precisely characterized computed descriptors (TPSA = 77.24 Ų; LogP = -0.67; H-Bond Donors = 1; H-Bond Acceptors = 6) , this compound serves as a well-defined reference point for computational models predicting ADME properties of triazole-containing drug candidates. Its intermediate polarity and balanced H-bond profile make it a suitable calibration standard when building QSPR models for solubility, Caco-2 permeability, or blood-brain barrier penetration in early-stage drug discovery programs.

Quote Request

Request a Quote for ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.